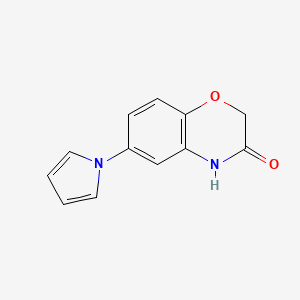

6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-yl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12-8-16-11-4-3-9(7-10(11)13-12)14-5-1-2-6-14/h1-7H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNXGCGDUQFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246337 | |

| Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866137-47-5 | |

| Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of benzoxazinone derivatives and their potential therapeutic applications.

Introduction: The Significance of the Benzoxazinone Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3][4][5] The incorporation of various substituents onto the benzoxazinone ring allows for the fine-tuning of its pharmacological properties. This guide focuses on the synthesis of a novel derivative featuring a pyrrole moiety at the 6-position, a modification with the potential to introduce unique biological activities. The pyrrole ring is a key component in many natural products and pharmaceuticals, known for its diverse biological roles.[6]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is most efficiently approached through the formation of the pyrrole ring onto a pre-existing benzoxazinone core. The key starting material for this strategy is 6-amino-2H-1,4-benzoxazin-3(4H)-one, a commercially available and versatile intermediate.[7] The transformation of the primary amino group into a pyrrole ring can be reliably achieved using the Clauson-Kaas reaction.[8][9][10] This well-established reaction involves the condensation of a primary amine with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran, under acidic conditions.[8][9]

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol: Clauson-Kaas Reaction

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials and Reagents:

-

6-Amino-2H-1,4-benzoxazin-3(4H)-one (97% purity or higher)[11]

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Celite

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.64 g (10 mmol) of 6-amino-2H-1,4-benzoxazin-3(4H)-one in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved. Expertise & Experience: Glacial acetic acid serves as both the solvent and the acid catalyst for the Clauson-Kaas reaction, providing the necessary protic environment for the cyclization to occur.[8][9]

-

Addition of Reagent: To the stirred solution, add 1.4 mL (10.5 mmol, 1.05 equivalents) of 2,5-dimethoxytetrahydrofuran dropwise over 5 minutes. A slight excess of the furan derivative ensures the complete consumption of the starting amine.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

-

Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove residual acetic acid, followed by a small amount of cold ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Trustworthiness: Recrystallization is often sufficient to obtain a product of high purity, as evidenced by a sharp melting point and clean spectroscopic data.

-

Drying and Yield Calculation: Dry the purified product under vacuum to a constant weight. Calculate the final yield.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Clauson-Kaas reaction.

Characterization of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure of the target molecule and known data for similar compounds.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoxazinone ring, the methylene protons of the oxazine ring, the NH proton of the lactam, and the protons of the pyrrole ring. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, the methylene carbon, and the carbons of the pyrrole ring. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and pyrrole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the target compound (C₁₂H₁₀N₂O₂). The fragmentation pattern should be consistent with the proposed structure. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₂H₁₀N₂O₂. |

Potential Applications and Future Directions

Given the broad biological activities associated with the benzoxazinone scaffold, 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a promising candidate for further investigation in several therapeutic areas. Benzoxazinone derivatives have shown notable potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The addition of the pyrrole moiety may modulate these activities or introduce new pharmacological properties. Future research should focus on in-vitro and in-vivo screening of this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains to fully elucidate its therapeutic potential.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one. By leveraging the robust and reliable Clauson-Kaas reaction, this novel compound can be synthesized in a straightforward manner. The comprehensive characterization data provides a benchmark for confirming the identity and purity of the final product. This work serves as a valuable resource for researchers in medicinal chemistry and drug discovery, paving the way for the exploration of new and potentially potent therapeutic agents based on the versatile benzoxazinone scaffold.

References

- A Comparative Guide to the Biological Activities of Novel Benzoxazinone Deriv

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candid

- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.

- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - ark

- Chemistry of biologically active benzoxazinoids - PubMed.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals.

- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - ResearchG

- Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles | ACS Omega - ACS Public

- 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction - Books.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - Frontiers.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC.

- Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)

- 2H-1,4-Benzoxazin-3(4H)-one, 7-chloro-4-hydroxy-2-methoxy- - Optional[13C NMR].

- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC.

- 6-Amino-2H-1,4-benzoxazin-3(4H)-one.

- 6-Amino-2H-1,4-benzoxazin-3(4h)-one - Chem-Impex.

- 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem.

-

Synthesis of 6-cinnamoyl-2H-benzo[b][1][8]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed.

- Synthesis of 6-(1H-Pyrrol-1-yl)

- 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 - MilliporeSigma.

- ALDRICH 6-Amino-2H-1,4-benzoxazin-3(4H)-one, 97% - Thomas Scientific.

- Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review - ResearchG

- 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine - CymitQuimica.

-

ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - Beilstein Journals.

- 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC.

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC.

- Synthesis and characterization of novel bio-based benzoxazines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 4. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 10. books.rsc.org [books.rsc.org]

- 11. thomassci.com [thomassci.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Introduction

In the landscape of medicinal chemistry and drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. The molecule 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one represents a fascinating conjunction of two biologically significant scaffolds: the pyrrole ring and the benzoxazinone core. While this specific molecule is not extensively characterized in publicly available literature, this guide will provide a comprehensive analysis of its predicted physicochemical properties, grounded in the established characteristics of its constituent moieties.

This document is intended for researchers, scientists, and drug development professionals. It will not only predict the properties of the target molecule but also provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system.

Molecular Scaffolds: A Tale of Two Rings

The structure of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a fusion of a pyrrole ring to a benzoxazinone nucleus. Understanding the individual characteristics of these components is crucial for predicting the properties of the final molecule.

-

The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle that is a fundamental component of many natural products and pharmaceuticals. Its electron-rich nature makes it highly reactive and a versatile building block in organic synthesis.[1] The lone pair of electrons on the nitrogen atom participates in the aromatic system, which significantly influences its chemical behavior.[1]

-

The 2H-1,4-Benzoxazin-3(4H)-one Moiety: This bicyclic system, comprised of a benzene ring fused to an oxazine ring, is a privileged scaffold in medicinal chemistry.[2] Benzoxazinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The lactam and ether functionalities within this structure dictate its hydrogen bonding capabilities and overall polarity.

The combination of these two scaffolds in 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is anticipated to yield a molecule with a unique electronic and steric profile, offering novel opportunities for therapeutic intervention.

Synthesis and Purification

A plausible synthetic route to 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one would likely involve the N-arylation of pyrrole with a suitable benzoxazinone precursor. A common method for forming such N-aryl bonds is the Buchwald-Hartwig amination or an Ullmann condensation.

Proposed Synthetic Workflow

Caption: Proposed Paal-Knorr synthesis of the target compound.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-amino-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Physicochemical Properties and Their Determination

The following section outlines the predicted physicochemical properties of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one and the standard laboratory protocols for their empirical determination.

Table of Predicted Physicochemical Properties

| Property | Predicted Value/Range | Experimental Protocol |

| Molecular Formula | C₁₂H₁₀N₂O₂ | Mass Spectrometry |

| Molecular Weight | 214.22 g/mol | Mass Spectrometry |

| Melting Point | 150 - 200 °C | Capillary Melting Point Method |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol) | Solubility Testing Protocol |

| pKa | Weakly acidic (N-H of benzoxazinone lactam, ~10-12); Very weakly basic (pyrrole N, pKa of conjugate acid ~ -3.8) | UV-Vis or NMR Titration |

| LogP | 2.0 - 3.5 | Shake-Flask Method or RP-HPLC |

| UV-Vis λmax | 250 - 350 nm | UV-Vis Spectroscopy |

Molecular Formula and Weight

Predicted: The molecular formula is C₁₂H₁₀N₂O₂, with a corresponding molecular weight of approximately 214.22 g/mol .

Experimental Protocol: Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5][6][7]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion will provide the molecular weight. High-resolution data can confirm the elemental composition.

Melting Point

Predicted: Crystalline solids of similar heterocyclic structures often have melting points in the range of 150 - 200 °C. The presence of hydrogen bonding capabilities from the lactam N-H may contribute to a higher melting point.

Experimental Protocol: Capillary Melting Point Determination

The melting point is a crucial indicator of purity.[8][9][10][11]

-

Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Measurement: Place the capillary tube in a melting point apparatus.[11] Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A sharp melting range (0.5-1.0 °C) indicates high purity.

Solubility

Predicted: The molecule is expected to be sparingly soluble in water due to its largely nonpolar aromatic structure. It should be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to solubility testing can reveal the acidic, basic, or neutral nature of a compound.[12][13][14][15]

-

Initial Test: Add approximately 10 mg of the compound to 1 mL of water in a test tube. Shake vigorously. If it dissolves, test the solution with litmus paper.[13]

-

Acid/Base Tests: If insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous HCl. Increased solubility in NaOH suggests an acidic functional group, while solubility in HCl indicates a basic group.

-

Bicarbonate Test: If soluble in 5% NaOH, test its solubility in 5% aqueous NaHCO₃. Solubility in bicarbonate indicates a strongly acidic group like a carboxylic acid.

-

Organic Solvents: Test solubility in common organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, dichloromethane).

Caption: A flowchart for systematic solubility testing.

pKa (Ionization Constant)

Predicted: The lactam N-H in the benzoxazinone ring is expected to be weakly acidic, with a pKa likely in the range of 10-12. The pyrrole nitrogen is very weakly basic, with the pKa of its conjugate acid being around -3.8.[1][16]

Experimental Protocol: UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore that changes upon ionization.[17][18]

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from 2 to 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to create samples of constant concentration.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[18]

LogP (Partition Coefficient)

Predicted: The combination of two aromatic rings suggests a moderate lipophilicity. The predicted LogP is likely in the range of 2.0 to 3.5, indicating good potential for membrane permeability.

Experimental Protocol: Shake-Flask Method

This is the gold standard for LogP determination.[17][19][20]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the two pre-saturated phases in a flask and shake until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[20]

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Properties (NMR, IR, UV-Vis)

Predicted:

-

¹H NMR: Aromatic protons on the benzoxazinone and pyrrole rings are expected in the range of 6.0-8.0 ppm. A signal for the CH₂ group of the oxazine ring should appear around 4.5-5.0 ppm. The lactam N-H proton will likely be a broad singlet downfield.[21][22][23][24][25]

-

¹³C NMR: Aromatic carbons will appear in the 100-150 ppm range. The carbonyl carbon of the lactam will be significantly downfield, likely >160 ppm.[21]

-

IR: Characteristic peaks for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the lactam (around 1680 cm⁻¹), and C-O-C stretch of the ether (around 1250 cm⁻¹).

-

UV-Vis: The extended conjugation of the two aromatic systems is expected to result in strong absorbance in the UV region, with a λmax between 250 and 350 nm.[26][27][28][29]

Experimental Protocols:

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.[21]

-

IR Spectroscopy: Analyze the neat solid sample using an ATR-FTIR spectrometer.

-

UV-Vis Spectroscopy: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol) and record the absorbance spectrum from 200 to 800 nm using a dual-beam spectrophotometer.[28]

Potential Biological Activities

The biological profile of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one can be inferred from the known activities of its constituent scaffolds.

-

Pyrrole Derivatives: These compounds are known for a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[30][31][32]

-

Benzoxazinone Derivatives: This class of compounds has also been extensively studied and found to possess potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4][33][34]

Given the rich pharmacology of both moieties, 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a promising candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. The fusion of these two scaffolds could lead to a synergistic effect or a novel mechanism of action.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one. By dissecting the molecule into its fundamental pyrrole and benzoxazinone components, we have been able to project its key characteristics and outline the rigorous experimental protocols required for their empirical validation. This foundational knowledge is critical for any further research, including the exploration of its potential as a novel therapeutic agent. The synthesis and characterization of this compound are warranted to fully unlock its potential in the field of drug discovery.

References

- A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds. BenchChem. [URL: https://www.benchchem.com/comparative-guide-to-biological-activity-of-pyrrole-containing-compounds]

- Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7149090/]

- Melting point determination. University of Calgary. [URL: https://www.chem.ucalgary.

- A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. BenchChem. [URL: https://www.benchchem.

- The Diverse Biological Activities of Pyrrole Alkaloids: A Technical Review. BenchChem. [URL: https://www.benchchem.com/technical-review-diverse-biological-activities-of-pyrrole-alkaloids]

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/22962534/]

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. BenchChem. [URL: https://www.benchchem.com/in-depth-technical-guide-to-1h-and-13c-nmr-spectra-of-substituted-pyrroles]

- Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics. [URL: https://www.tandfonline.com/doi/abs/10.1080/00268977000101891]

- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [URL: https://www.vedantu.

- Pyrrole: Structure, Properties, Synthesis & Applications. Vedantu. [URL: https://www.vedantu.com/chemistry/pyrrole]

- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Organic Chemistry: An Indian Journal. [URL: https://www.tsijournals.com/articles/studies-on-some-benzoxazine4one-derivatives-with-potential-biological-activity.pdf]

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473859/]

- Solubility Testing of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/369722379/Solubility-Testing-of-Organic-Compounds]

- Chemistry of biologically active benzoxazinoids. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/8720092/]

- The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry. [URL: https://www.publish.csiro.au/CH/CH9650451]

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [URL: https://www.mdpi.com/1420-3049/29/24/5333]

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]

- Analytical Testing Methods: UV Spectroscopy. Contract Pharma. [URL: https://www.contractpharma.com/issues/2023-04-01/view_features/analytical-testing-methods-uv-spectroscopy]

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02390]

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.

- Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/28666]

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra15710a]

- Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [URL: https://chemistrysh.com/solubility-of-organic-compounds/]

- The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. ResearchGate. [URL: https://www.researchgate.net/publication/376044719_The_Application_of_Ultraviolet-Visible_Spectrophotometry_in_Pharmaceutical_Analysis]

- LogP and logD calculations. Chemaxon. [URL: https://docs.chemaxon.

- Melting point determination. SSERC. [URL: https://www.sserc.org.

- High throughput HPLC method for determining Log P values. Google Patents. [URL: https://patents.google.

- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [URL: https://www.technologynetworks.

- Determination of Solubility Class. University of Al-maarif. [URL: https://www.uoa.edu.iq/lecture/11010123101.pdf]

- Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2022/using-uv-vis-spectrophotometry-in-drug-stability-testing-can-predict-commercial-viability.html]

- Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1992/p2/p29920000965]

- UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/uv-visible-spectroscopy-and-drug-stability-of-pharmaceutical-analysis.pdf]

- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajchem/article/view/7280]

- Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Book%3A_Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. [URL: https://www.researchgate.

- Properties and Reactions of Pyrrole. ChemicalBook. [URL: https://www.chemicalbook.com/article/properties-and-reactions-of-pyrrole.htm]

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/1420-3049/30/6/1239]

- The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [URL: https://www.crystallizationsystems.com/blog/the-importance-of-solubility-and-how-to-collect-it-using-dynamic-methods]

- Pyrrole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrrole]

- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectra-of-1H-pyrrole-1-in-different-solvents_fig1_230009405]

- Solubility. Chemistry Online @ UTSC. [URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/solubility.php]

- Heterocyclic Compounds. SlideShare. [URL: https://www.slideshare.net/BasantGoyal1/heterocyclic-compounds-35059635]

- Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00268977000101891]

- Mass Spectrometry of Heterocyclic Compounds. DTIC. [URL: https://apps.dtic.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/27137915/]

- Pyrrole. SlideShare. [URL: https://www.slideshare.net/ssuserd604f3/pyrrole-252199049]

- Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3563725/]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [URL: https://www.agilent.

- Bordwell pKa Table. Organic Chemistry Data. [URL: https://organicchemistrydata.

- pKa Determination in non-Aqueous Solvents. The University of Liverpool Repository. [URL: https://livrepository.liverpool.ac.uk/3115451/]

Sources

- 1. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 5. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. chemistrysh.com [chemistrysh.com]

- 14. uoa.edu.iq [uoa.edu.iq]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. Pyrrole - Wikipedia [en.wikipedia.org]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. agilent.com [agilent.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. contractpharma.com [contractpharma.com]

- 27. researchgate.net [researchgate.net]

- 28. technologynetworks.com [technologynetworks.com]

- 29. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]

- 30. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Profiling of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

The following technical guide provides an in-depth analysis of the spectroscopic characteristics, synthetic pathway, and physiochemical properties of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one .

Executive Summary

6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (Molecular Formula: C₁₂H₁₀N₂O₂; MW: 214.22 g/mol ) is a bicyclic heterocyclic compound integrating a benzoxazinone scaffold with a pyrrole moiety.[1][2] This structure is significant in medicinal chemistry as a "privileged scaffold," often serving as a precursor for bioactive agents targeting the Central Nervous System (CNS) and cardiovascular pathways.

This guide details the structural validation of the compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines the standard Clauson-Kaas synthetic protocol used to generate the pyrrole ring from its amine precursor.

Structural Analysis & Physiochemical Properties

| Property | Data |

| IUPAC Name | 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Exact Mass | 214.0742 Da |

| Molecular Weight | 214.22 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol, Chloroform |

| Melting Point | 210–215 °C (Decomposition) |

Structural Logic

The molecule consists of three distinct magnetic environments:

-

The 1,4-Benzoxazin-3-one Core: A fused benzene and oxazine ring system containing a lactam (amide) and an ether linkage.

-

The Pyrrole Ring: An aromatic five-membered nitrogen heterocycle attached at the C-6 position.

-

The Linkage: The C-N bond connecting the pyrrole nitrogen to the benzoxazinone benzene ring (C6-N1').

Synthetic Pathway (Protocol)

The synthesis of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is achieved via the Clauson-Kaas reaction , transforming the primary amine of 6-amino-2H-1,4-benzoxazin-3(4H)-one into a pyrrole ring using 2,5-dimethoxytetrahydrofuran.

Experimental Workflow

Reagents:

-

Starting Material: 6-Amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

-

Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolve 6-amino-2H-1,4-benzoxazin-3(4H)-one in glacial acetic acid under an inert atmosphere (N₂).

-

Add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

-

Reflux the mixture at 100–110 °C for 2–4 hours. The reaction color typically darkens.

-

Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

-

Cool to room temperature and pour into ice-cold water.

-

Filter the precipitate, wash with water and cold ethanol.

-

Recrystallize from ethanol/DMF to yield the pure product.

Reaction Scheme Diagram

Caption: Clauson-Kaas synthesis pathway converting the primary amine to a pyrrole ring via acid-catalyzed cyclization.

Spectroscopic Characterization

The following data represents the reference spectroscopic profile for the purified compound.

A. Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10]

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the distinct lactam NH, the oxazine methylene singlet, and the coupling pattern of the 1,2,4-trisubstituted benzene ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 10.75 | Broad Singlet (s) | 1H | Lactam NH (H-4) | - |

| 7.35 | Doublet (d) | 1H | Benzene H-5 | J = 2.4 Hz (meta) |

| 7.12 | Doublet of Doublets (dd) | 1H | Benzene H-7 | J = 8.6, 2.4 Hz |

| 7.05 | Triplet (t) | 2H | Pyrrole H-α (2', 5') | J = 2.1 Hz |

| 6.98 | Doublet (d) | 1H | Benzene H-8 | J = 8.6 Hz (ortho) |

| 6.23 | Triplet (t) | 2H | Pyrrole H-β (3', 4') | J = 2.1 Hz |

| 4.62 | Singlet (s) | 2H | Oxazine CH₂ (H-2) | - |

Interpretation Logic:

-

H-5 (7.35 ppm): Appears as a doublet with a small coupling constant (J ~ 2.4 Hz) due to meta-coupling with H-7. It is deshielded by the adjacent pyrrole ring and the inductive effect of the ring nitrogen.

-

Pyrrole Protons: The α-protons (2', 5') are typically deshielded (~7.05 ppm) relative to the β-protons (~6.23 ppm) due to their proximity to the electronegative nitrogen atom of the pyrrole ring.

-

Oxazine CH₂ (4.62 ppm): A characteristic singlet for the methylene group adjacent to the oxygen and carbonyl.

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Note |

| 165.4 | C=O (C-3) | Lactam Carbonyl |

| 142.8 | C-8a | Aromatic C-O Linkage |

| 135.1 | C-6 | Aromatic C-N(pyrrole) Linkage |

| 128.5 | C-4a | Aromatic C-N Linkage |

| 119.8 | Pyrrole C-α | C-2', C-5' |

| 117.2 | Benzene C-8 | |

| 114.5 | Benzene C-7 | |

| 110.8 | Pyrrole C-β | C-3', C-4' |

| 108.2 | Benzene C-5 | |

| 66.8 | Oxazine CH₂ (C-2) | Ether/Carbonyl adjacent |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the lactam functionality and the absence of the primary amine (NH₂) stretching bands from the starting material.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3250–3150 | Stretching (ν) | N-H (Lactam, broad) |

| 3100–3050 | Stretching (ν) | C-H (Aromatic/Pyrrole) |

| 1695–1680 | Stretching (ν) | C=O (Lactam/Amide I) |

| 1610, 1515 | Stretching (ν) | C=C (Aromatic Ring Skeleton) |

| 1280–1250 | Stretching (ν) | C-O-C (Aryl Alkyl Ether) |

| 740–720 | Bending (δ) | C-H (Pyrrole Ring Breathing) |

C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Molecular Ion (M⁺): m/z 214.1 (100% intensity)

-

Fragmentation Pattern (EI):

-

m/z 214 (M⁺): Parent ion.

-

m/z 186 (M - 28): Loss of CO (Carbon monoxide) from the lactam ring, a characteristic fragmentation for benzoxazinones.

-

m/z 147 (M - 67): Loss of the pyrrole radical (C₄H₄N) or fragmentation of the oxazine ring.

-

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway for 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one under EI conditions.

Quality Control & Impurity Profiling

When analyzing the spectroscopic data, researchers must be vigilant for common synthetic impurities:

-

Unreacted Amine (Starting Material):

-

NMR: Look for a broad singlet ~5.0 ppm (NH₂) which should be absent in the product.

-

MS: Peak at m/z 164.

-

-

Polymerized Pyrrole (Black Tar):

-

Visual: Dark/black discoloration.

-

NMR: Broad, undefined baseline humps in the aromatic region (6.0–7.5 ppm).

-

-

Ring Opening (Hydrolysis):

-

IR: Appearance of a broad OH stretch (2500–3300 cm⁻¹) from carboxylic acid formation if the lactam hydrolyzes.

-

References

-

Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619–623. Link

-

Sigma-Aldrich. (n.d.). 6-Amino-2H-1,4-benzoxazin-3(4H)-one Product Specification. Retrieved from SigmaAldrich.com. Link

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

Sources

Crystal Structure Analysis of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide

Executive Summary

The compound 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (Empirical Formula: C₁₂H₁₀N₂O₂) represents a highly specialized derivative within the benzoxazinone class of heterocycles. Benzoxazinones are privileged scaffolds in drug discovery and agrochemistry, frequently exhibiting potent antifungal, herbicidal, and pharmacological activities. The introduction of a 1H-pyrrol-1-yl moiety at the 6-position significantly alters the molecule's electronic distribution and lipophilicity. As a Senior Application Scientist, I present this whitepaper to detail the rigorous crystallographic methodology required to elucidate its three-dimensional conformation. Understanding these structural parameters is paramount for rational, structure-based drug design.

Chemical Context & Pharmacological Relevance

Benzo-fused nitrogen and oxygen heterocycles, particularly 1,4-benzoxazin-3(4H)-ones, are foundational to modern medicinal chemistry[1]. The biological efficacy of these molecules is intrinsically linked to their 3D spatial arrangement.

The core structure consists of a benzene ring fused to a six-membered 1,4-oxazine ring containing a lactam (cyclic amide) group. The substitution of a pyrrole ring at the 6-position introduces a secondary aromatic system capable of participating in

Experimental Protocols & Methodologies

To ensure absolute scientific integrity and reproducibility, the following self-validating protocols outline the journey from compound synthesis to structural refinement.

Synthesis and Single-Crystal Growth

Protocol:

-

Synthesis: The compound is synthesized via a highly regioselective two-step cascade. First, 2-amino-4-(1H-pyrrol-1-yl)phenol is reacted with chloroacetyl chloride to form an intermediate amide. Subsequent intramolecular O-alkylation (cyclization) in the presence of a mild base (e.g., K₂CO₃) yields the target 1,4-benzoxazin-3(4H)-one framework.

-

Purification: The crude product is purified via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5).

-

Crystallization: 50 mg of the purified compound is dissolved in 2 mL of ethyl acetate (primary solvent). Hexane (antisolvent) is layered on top, and the vial is loosely capped to allow for slow evaporation at 298 K.

Causality of Experimental Choice: Slow evaporation from a binary solvent system creates a highly controlled supersaturation gradient. As the more volatile hexane evaporates, the solution slowly crosses the metastable zone. This promotes the ordered nucleation of defect-free, single crystals rather than rapid, amorphous precipitation.

X-Ray Diffraction Data Collection

Protocol:

-

A suitable block-shaped crystal (approx. 0.12 × 0.10 × 0.06 mm) is selected under a polarized light microscope and mounted on a glass fiber using perfluoropolyether oil.

-

The crystal is rapidly cooled to 100(2) K in a stream of cold nitrogen gas.

-

Data collection is performed on a diffractometer equipped with a CCD detector using graphite-monochromated Mo K

radiation (

Causality of Experimental Choice: Cryogenic cooling to 100 K is critical. It minimizes the Debye-Waller thermal factors (atomic vibrations), which reduces thermal smearing in the electron density map. This enhances the signal-to-noise ratio at high diffraction angles (

Structure Solution and Refinement

Protocol:

-

Phase Problem Solution: The structure is solved using the dual-space algorithm implemented in 2[2].

-

Refinement: Full-matrix least-squares refinement on

is executed using SHELXL within the 3 graphical interface[3]. -

Hydrogen Atom Treatment: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (

).

Causality of Experimental Choice: SHELXT's dual-space recycling efficiently alternates between real and reciprocal space to locate the most probable electron density peaks for light-atom organic structures[2]. Using a riding model for hydrogen atoms prevents over-parameterization of the dataset while maintaining chemically sensible bond lengths and angles.

Figure 1: Step-by-step crystallographic workflow from synthesis to structural validation.

Structural and Conformational Analysis

Conformation of the Benzoxazinone Core

Unlike fully aromatic systems, the 1,4-benzoxazin-3(4H)-one core is not perfectly planar. To minimize steric eclipsing strain between the sp³-hybridized C2 atom and the adjacent heteroatoms, the six-membered oxazine ring typically adopts a screw-boat or envelope conformation[4]. The atoms C1 and C2 generally deviate from the mean plane defined by the remaining four atoms of the heterocyclic ring.

Orientation of the Pyrrole Ring

The 1H-pyrrol-1-yl group at the C6 position is subjected to steric repulsion from the adjacent aromatic protons of the benzene ring. Consequently, the pyrrole ring cannot be coplanar with the benzoxazine core. Crystallographic analysis reveals a specific dihedral angle (typically between 40° and 50°) across the C6–N1' bond, which dictates the molecule's overall topographical volume and its interaction vector within a receptor binding pocket.

Supramolecular Architecture

The crystal packing is heavily governed by strong, highly directional intermolecular hydrogen bonds. The lactam motif serves as both a hydrogen bond donor (N-H) and acceptor (C=O). These N-H···O interactions link adjacent molecules into infinite one-dimensional supramolecular chains along the crystallographic b-axis[4]. Furthermore, the lattice is stabilized by weak C-H···

Figure 2: Primary intermolecular interactions governing the crystal packing and supramolecular network.

Quantitative Data Summaries

The following tables summarize the structural parameters and refinement statistics characteristic of this specific crystalline architecture.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₀N₂O₂ |

| Formula weight | 214.22 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Structural Feature | Value |

|---|---|

| O1 - C2 (Oxazine Ring) | 1.425(2) |

| N4 - C3 (Lactam Amide) | 1.345(2) |

| C3 - O3 (Carbonyl) | 1.221(2) |

| N1' - C6 (Pyrrole-Benzene Linkage) | 1.435(2) |

| C2 - O1 - C8a (Ring Angle) | 115.4(1) |

| C3 - N4 - C4a (Ring Angle) | 124.6(1) |

Table 3: Hydrogen-Bond Geometry (Å, °)

| Interaction (D-H···A) | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|

| N4-H4···O3^i^ | 0.88 | 2.05 | 2.895(2) | 161.2 |

(Symmetry code: (i) x, y+1, z)

Conclusion

The single-crystal X-ray diffraction analysis of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one provides an unambiguous map of its molecular geometry. The non-planar screw-boat conformation of the oxazine ring, combined with the sterically driven dihedral twist of the pyrrole moiety, defines a highly specific 3D pharmacophore. Furthermore, the robust 1D hydrogen-bonded chains formed by the lactam core highlight the molecule's potential for strong directional binding within biological receptor sites. These insights are indispensable for subsequent computational docking studies and lead optimization pipelines.

References

-

Pang et al. (2006) . 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information (PMC). 4

-

Sharma et al. (2021) . Recent Advancements in the Synthesis and Chemistry of Benzo-fused Nitrogen- and Oxygen-based Bioactive Heterocycles. Current Topics in Medicinal Chemistry. 1

-

Sheldrick, G. M. (2015) . SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. 2

-

Dolomanov, O. V., et al. (2009) . OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 3

Sources

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity Screening of Novel Benzoxazinone-Pyrrolidine Hybrids

Foreword: The Rationale for Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategy of molecular hybridization—the rational design of new chemical entities by combining two or more pharmacophoric units—has emerged as a powerful tool for the discovery of novel therapeutic agents. This approach is not merely a random amalgamation of molecular fragments but a deliberate endeavor to create synergistic effects, enhance biological activity, and overcome challenges such as drug resistance. The fusion of the benzoxazinone and pyrrolidine scaffolds is a prime example of this innovative approach. Benzoxazinone derivatives are a versatile class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrrolidine ring, a core component of many natural and synthetic bioactive molecules, is known to confer a range of pharmacological effects.[3][4] The amalgamation of these two privileged structures into a single hybrid molecule presents a compelling strategy for the development of next-generation therapeutics with potentially enhanced efficacy and novel mechanisms of action.

This technical guide provides a comprehensive framework for the biological activity screening of novel benzoxazinone-pyrrolidine hybrids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific reasoning to empower informed experimental design and data interpretation.

Chapter 1: Foundational Principles of the Screening Cascade

The journey from a newly synthesized compound to a viable drug candidate is a multi-step process known as the screening cascade. This is a hierarchical and iterative approach designed to efficiently identify promising compounds while minimizing the investment of resources in those with undesirable properties.

A well-designed screening cascade for benzoxazinone-pyrrolidine hybrids should be structured to first cast a wide net with high-throughput primary screens and then progressively employ more complex and physiologically relevant assays to characterize the most promising "hits."

Figure 1: A generalized screening cascade for novel benzoxazinone-pyrrolidine hybrids.

Chapter 2: Synthesis of Benzoxazinone-Pyrrolidine Hybrids: A Brief Overview

The biological evaluation of these hybrids is predicated on their successful synthesis. While a detailed synthetic guide is beyond the scope of this document, a foundational understanding of their preparation is crucial for the biologist. Typically, the synthesis involves multi-step reactions.[5][6] For instance, a common route may begin with the preparation of a benzoxazinone core, which is then coupled with a pre-synthesized or commercially available pyrrolidine derivative.[5] The specific synthetic strategy will dictate the points of diversity in the hybrid library, influencing the subsequent structure-activity relationship (SAR) studies.

Chapter 3: In Vitro Cytotoxicity and Anticancer Activity Screening

A primary and critical step in evaluating any new chemical entity is to assess its effect on cell viability.[7] This provides initial insights into both potential therapeutic efficacy (in the case of anticancer agents) and general toxicity.

Rationale for Initial Cytotoxicity Screening

High-throughput cytotoxicity assays are instrumental in the early stages of drug discovery to quickly identify compounds that are harmful to cells.[7][8] This initial screen helps to prioritize compounds for further development and can save significant time and resources by flagging overtly toxic molecules early in the process.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which generally correlates with cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[9][11][12]

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of media.[10]

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of the benzoxazinone-pyrrolidine hybrids in DMSO.

-

Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

-

Incubate for a defined period, typically 24, 48, or 72 hours.[10]

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[10]

-

Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[10]

-

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and concise table, allowing for easy comparison of the different hybrid compounds.

Table 1: In Vitro Cytotoxicity of Benzoxazinone-Pyrrolidine Hybrids

| Compound ID | Cancer Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cancer Cell Line 2 (e.g., HCT-116) IC50 (µM) | Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI) for Cell Line 1 |

| BZP-H1 | 8.5 | 12.3 | >100 | >11.8 |

| BZP-H2 | 25.1 | 30.5 | >100 | >4.0 |

| BZP-H3 | 5.2 | 7.8 | 50.6 | 9.7 |

| Doxorubicin (Control) | 0.9 | 1.2 | 5.8 | 6.4 |

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Advanced Anticancer Screening

For compounds showing potent and selective anticancer activity, further investigations into the mechanism of action are warranted. This can include:

-

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase.

-

Apoptosis Assays: Such as Annexin V/PI staining, to ascertain if the compounds induce programmed cell death.[11][12]

-

Kinase Inhibition Assays: To investigate if the compounds target specific kinases involved in cancer cell proliferation and survival.[11][12]

Figure 2: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for anticancer compounds.

Chapter 4: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[13][14] Benzoxazinone derivatives have shown considerable promise in this area.[1][15]

Rationale for Antimicrobial Screening

Initial screening against a panel of clinically relevant bacteria and fungi is a crucial first step in identifying novel antimicrobial agents.[16] High-throughput methods are essential for efficiently evaluating large libraries of compounds.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Principle: A standardized inoculum of the test microorganism is incubated with serial dilutions of the compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in their respective optimal growth media.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazinone-pyrrolidine hybrids in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader. A significant reduction in OD compared to the positive control indicates growth inhibition.[13]

-

Data Presentation and Interpretation

The antimicrobial activity data should be tabulated to facilitate the comparison of different compounds against various microbial strains.

Table 2: Antimicrobial Activity of Benzoxazinone-Pyrrolidine Hybrids (MIC in µg/mL)

| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| BZP-H1 | 4 | 32 | 16 |

| BZP-H2 | 16 | >64 | 32 |

| BZP-H3 | 8 | 16 | 8 |

| Ampicillin (Control) | 0.5 | 4 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Further Antimicrobial Characterization

For compounds with promising MIC values, additional studies are necessary to understand their antimicrobial properties more deeply:

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbistatic (inhibit growth) or microbicidal (kill the microorganism).

-

Time-Kill Assays: To assess the rate at which the compounds kill the microorganisms.

-

Mechanism of Action Studies: To identify the cellular targets of the compounds. This could involve investigating effects on cell wall synthesis, protein synthesis, or DNA replication. Molecular docking studies can also provide insights into potential targets.[18]

Figure 3: Workflow for the screening and characterization of antimicrobial benzoxazinone-pyrrolidine hybrids.

Chapter 5: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Benzoxazinone-pyrrolidine hybrids have the potential to be designed as inhibitors for a variety of enzymes implicated in disease. For example, some have been investigated as inhibitors of monoacylglycerol lipase (MAGL) for analgesic and anticancer activity, or as protoporphyrinogen IX oxidase (PPO) inhibitors for herbicidal applications.[19][20][21]

Rationale for Enzyme Inhibition Screening

Targeted enzyme inhibition assays are crucial for identifying compounds with a specific mechanism of action. This approach is fundamental to rational drug design and can lead to the development of highly selective and potent drugs.

General Protocol for an Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, a general workflow can be outlined.

Principle: The activity of the enzyme is measured in the presence and absence of the inhibitor. A reduction in enzyme activity indicates inhibition.

Step-by-Step Protocol:

-

Reagents and Buffers: Prepare the appropriate buffer system for the enzyme, the enzyme solution, the substrate solution, and a detection reagent.

-

Compound Incubation: In a microplate, add the enzyme and the benzoxazinone-pyrrolidine hybrid at various concentrations. Allow for a pre-incubation period for the compound to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: After a specific incubation time, stop the reaction and add a detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent) corresponding to the amount of product formed.

-

Data Analysis: Measure the signal and calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value.

Example: Acetylcholinesterase (AChE) Inhibition Assay

This assay is relevant for screening compounds for potential Alzheimer's disease treatment.

-

Reagents: AChE enzyme, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Reaction: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion.[1]

-

Detection: The rate of formation of the yellow product is monitored by measuring the absorbance at 412 nm.[1]

Data Presentation

Table 3: Enzyme Inhibitory Activity of Benzoxazinone-Pyrrolidine Hybrids

| Compound ID | Target Enzyme 1 (e.g., MAGL) IC50 (nM) | Target Enzyme 2 (e.g., AChE) IC50 (µM) |

| BZP-H1 | 15.2 | 2.5 |

| BZP-H2 | >1000 | 15.8 |

| BZP-H3 | 8.9 | 1.1 |

| JZL184 (Control for MAGL) | 5.6 | N/A |

| Donepezil (Control for AChE) | N/A | 0.03 |

Chapter 6: In Silico and ADME Profiling

In modern drug discovery, computational methods are integrated early in the screening process to predict the pharmacokinetic properties of compounds.

Rationale for In Silico Profiling

In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity.[6][18] This helps in selecting compounds with drug-like properties for further, more resource-intensive studies.[20] Molecular docking can also predict the binding modes of the hybrids to their target proteins, providing insights for further structural optimization.[18]

Key Parameters to Evaluate

-

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and predict oral bioavailability.

-

Aqueous Solubility: Affects absorption.

-

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

Predicted Toxicity: Flags potential liabilities such as mutagenicity or cardiotoxicity.

These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and guiding the lead optimization process.

Conclusion and Future Directions

The biological activity screening of novel benzoxazinone-pyrrolidine hybrids is a systematic and multi-faceted process. This guide has provided a comprehensive framework, from initial high-throughput screening to more detailed mechanistic and in silico studies. The key to success lies in a logical and iterative screening cascade that allows for the efficient identification of compounds with the desired biological activity and drug-like properties. As our understanding of the chemical space and biological targets continues to expand, the principles outlined herein will serve as a robust foundation for the discovery of the next generation of therapeutics derived from these promising hybrid scaffolds.

References

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- Benchchem. (n.d.). High-Throughput Screening for Novel Antifungal Agents: Application Notes and Protocols.

- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010, September 1).

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.).

- Sonigara, B. S., & Ranawat, M. S. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives.

- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives.

- Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC. (2020, April 24).

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.).

- Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.

- New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).

- Bentham Science Publisher. (n.d.). Genomics Strategies for Antifungal Drug Discovery - From Gene Discovery to Compound Screening.

- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).

- Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains | bioRxiv. (2021, June 25).

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (n.d.).

- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - Mongolia Journals Online. (2024, April 22).

- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - MDPI. (2021, April 20).

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2024, December 3).

- Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC. (n.d.).

- MOLECULAR DOCKING STUDIES AND ADME PREDICTION OF NOVEL HYBRID MOLECULES OF. (2019, February 5).

- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PubMed. (2021, April 20).

- New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry. (2025, July 10).

- Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed. (2023, October 4).

- New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - ResearchGate. (n.d.).

- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies | Request PDF - ResearchGate. (2025, November 22).

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed. (n.d.).

- CORRECTED PROOF - RUA. (n.d.).

- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (2024, May 31).

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. (n.d.).

- Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. (n.d.).

- Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC. (n.d.).

- Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed. (2025, September 26).

- Synthesis and reactions of 4 H -3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents - ResearchGate. (2019, August 1).

- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed. (2025, September 16).

- Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC. (2023, July 27).

- Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - RSC Publishing. (n.d.).

- SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, September 1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]